2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the pyrimidine ring:
Introduction of the methylsulfanyl group: This can be done via a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the pyrimidine ring, where different nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA, RNA, and proteins. It can also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, derivatives of pyrimidine are known for their antiviral, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas as well.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, while the pyrimidine ring can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-N-(prop-2-en-1-yl)-4-aminopyrimidine: Lacks the trifluoromethyl group.
2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-methylpyrimidin-4-amine: Has a methyl group instead of a trifluoromethyl group.
2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-chloropyrimidin-4-amine: Has a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine makes it unique compared to similar compounds. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and overall biological activity of compounds, making this compound potentially more effective in various applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-3-4-13-7-5-6(9(10,11)12)14-8(15-7)16-2/h3,5H,1,4H2,2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMYRGSTDLZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)NCC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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